molecular formula C9H11ClN2OS B145112 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde CAS No. 139670-00-1

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde

Cat. No.: B145112
CAS No.: 139670-00-1
M. Wt: 230.72 g/mol
InChI Key: PIHYBGQGFSRXQU-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a piperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with piperidine and a suitable aldehyde. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 4-Chloro-2-(1-piperidino)-5-thiazolecarboxylic acid.

    Reduction: 4-Chloro-2-(1-piperidino)-5-thiazolemethanol.

    Substitution: 4-Amino-2-(1-piperidino)-5-thiazolecarboxaldehyde.

Scientific Research Applications

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidino group enhances its binding affinity to biological targets, while the thiazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1-piperidino)-5-thiazolecarboxylic acid
  • 4-Chloro-2-(1-piperidino)-5-thiazolemethanol
  • 4-Amino-2-(1-piperidino)-5-thiazolecarboxaldehyde

Uniqueness

4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-7(6-13)14-9(11-8)12-4-2-1-3-5-12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHYBGQGFSRXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397071
Record name 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139670-00-1
Record name 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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